1,3,2-Dioxathiolane, 4-fluoro-, 2-oxide

Description

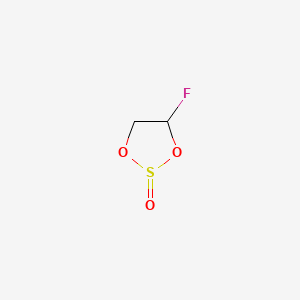

1,3,2-Dioxathiolane (B15491259), 4-fluoro-, 2-oxide is a heterocyclic compound featuring a five-membered ring containing two oxygen atoms, a sulfur atom, and a carbon backbone, with a fluorine atom substituted at the 4-position and an exocyclic oxygen double-bonded to the sulfur, characteristic of a sulfite (B76179). While specific research on this exact molecule is still developing, its structural motifs suggest a high potential for applications where fine-tuning of electrochemical properties and reactivity is paramount.

Table 1: Physicochemical Properties of 1,3,2-Dioxathiolane, 4-fluoro-, 2-oxide

| Property | Value |

|---|---|

| CAS Number | 871838-01-6 chemicalbook.com |

| Molecular Formula | C₂H₃FO₃S chemspider.com |

| Molecular Weight | 126.11 g/mol chemspider.com |

| Appearance | Data not widely available |

| Synonyms | 4-fluoro-1,3,2-dioxathiolane 2-oxide chemicalbook.com |

Organosulfur compounds are integral to chemistry, found in a vast array of pharmaceuticals, natural products, and industrial materials. researchgate.net Cyclic organosulfur compounds, in particular, exhibit unique reactivity due to ring strain and the electronic properties of the sulfur atom. researchgate.net

Within this broad class, cyclic sulfites like 1,3,2-Dioxathiolane, 2-oxide (ethylene sulfite) are recognized as versatile intermediates in organic synthesis. researchgate.net The sulfur-oxygen bond introduces a useful handle for stereospecific reactions. These compounds can act as precursors to a variety of functionalized molecules through ring-opening reactions initiated by nucleophiles. researchgate.net The introduction of a fluorine atom, as seen in this compound, is expected to significantly modify the electron distribution within the ring, influencing its stability, reactivity, and electrochemical behavior. This strategic fluorination is a key driver of its importance in advanced materials research, particularly in the context of developing next-generation electrolytes.

The study of cyclic sulfites dates back to early organic chemistry, with foundational synthesis methods involving the reaction of a vicinal diol (a 1,2-diol) with thionyl chloride (SOCl₂). researchgate.net This straightforward approach provided access to a range of five- and six-membered cyclic sulfites, which were primarily explored for their utility as synthetic intermediates. researchgate.net For decades, their chemistry was centered on their conversion to other functional groups.

The trajectory of research shifted with the rise of modern materials science, especially in the field of lithium-ion batteries. Researchers began to investigate cyclic organic compounds as electrolyte additives capable of forming a protective layer, known as the solid electrolyte interphase (SEI), on the surface of battery electrodes. This led to a renewed interest in cyclic compounds, including carbonates, sulfites, and sulfates.

In this context, fluorination became a critical strategy. The direct fluorination of compounds like ethylene (B1197577) carbonate was developed to produce fluorinated analogues, which demonstrated improved performance in high-voltage battery applications. researchgate.net This success spurred interest in fluorinating other cyclic structures. While the history of this compound itself is not extensively documented, its conception follows logically from these parallel research tracks: the established synthetic utility of cyclic sulfites and the proven benefits of fluorination in electrochemical applications.

While published research focusing specifically on this compound is limited, the current research landscape for structurally similar compounds provides a clear indication of its potential and likely future research directions. The academic community's intense focus on developing safer, more stable, and higher-voltage electrolytes for lithium-ion batteries places fluorinated sulfites in a promising position.

The primary area of investigation is their use as film-forming electrolyte additives. Analogous non-fluorinated cyclic sulfates, such as 1,3,2-Dioxathiolane 2,2-dioxide (DTD), have been shown to decompose on electrode surfaces to form a stable SEI, which prevents the degradation of the main electrolyte and improves battery lifespan and performance. samaterials.comrsc.orgresearchgate.net The presence of both a sulfur-oxygen group and a fluorine atom in this compound suggests it could offer synergistic benefits. The sulfite group can participate in forming a robust, sulfur-containing passivation layer, while the fluorine atom can contribute to the formation of lithium fluoride (B91410) (LiF) in the SEI, a component known to enhance ionic conductivity and stability.

Future research will likely involve:

Electrochemical Evaluation: Detailed studies of its performance as an electrolyte additive in high-voltage lithium-ion cells, particularly with next-generation cathode and anode materials. This will include measuring its impact on cycling stability, coulombic efficiency, and impedance.

SEI Characterization: In-depth analysis using techniques like X-ray photoelectron spectroscopy (XPS) to understand the chemical composition of the SEI layer formed from its decomposition.

Synthetic Methodology: Development of efficient and scalable synthesis routes to produce high-purity this compound for research and potential commercialization. researchgate.net

Comparative Studies: Benchmarking its performance against established additives like fluoroethylene carbonate (FEC) and DTD to identify unique advantages.

Beyond battery applications, its structure as a fluorinated heterocyclic molecule makes it a candidate for use as a specialized building block in the synthesis of complex fluorinated agrochemicals and pharmaceuticals.

Structure

2D Structure

3D Structure

Properties

CAS No. |

871838-01-6 |

|---|---|

Molecular Formula |

C2H3FO3S |

Molecular Weight |

126.11 g/mol |

IUPAC Name |

4-fluoro-1,3,2-dioxathiolane 2-oxide |

InChI |

InChI=1S/C2H3FO3S/c3-2-1-5-7(4)6-2/h2H,1H2 |

InChI Key |

KFJPWGWEQDFGDD-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OS(=O)O1)F |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations of 1,3,2 Dioxathiolane, 4 Fluoro , 2 Oxide

Nucleophilic Ring-Opening Reactions

The five-membered ring of 1,3,2-Dioxathiolane (B15491259), 4-fluoro-, 2-oxide is susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via a ring-opening mechanism, cleaving one of the C-O bonds to relieve ring strain. The outcome of these reactions is heavily dependent on the regioselectivity and stereoselectivity of the nucleophilic attack.

Regioselectivity and Stereoselectivity in Ring Opening

The ring-opening of 4-substituted cyclic sulfites and their sulfate (B86663) analogues can occur at two distinct carbon atoms: the substituted C4 position or the unsubstituted C5 position. The regioselectivity of this process is a complex interplay of steric hindrance, electronic effects, and the nature of the nucleophile. researchgate.net

The fluorine atom at the C4 position of 1,3,2-Dioxathiolane, 4-fluoro-, 2-oxide exerts a powerful electron-withdrawing inductive effect. This effect increases the electrophilicity of the C4 carbon, making it a more attractive site for nucleophilic attack. However, this is counterbalanced by the steric hindrance at the same position. Generally, in SN2 reactions, nucleophiles preferentially attack the less sterically hindered carbon. unirioja.esnih.gov In the case of this compound, the attack would be favored at the C5 position.

Theoretical and experimental studies on related cyclic sulfates show that the intrinsic preference is often for attack at the less-substituted carbon. unirioja.esnih.gov However, this preference can be reversed by the electronic nature of the substituent and solvent effects. nih.gov For this compound, the choice between C4 and C5 attack is therefore not straightforward and is highly dependent on the reaction conditions and the nucleophile used. The attack typically proceeds with an inversion of configuration at the attacked carbon center, characteristic of an SN2 mechanism.

Furthermore, cyclic sulfites present two electrophilic centers: the ring carbons and the sulfur atom. researchgate.net Soft nucleophiles may favor attack at the sulfur atom, while hard nucleophiles are more likely to attack a carbon atom. researchgate.net

Table 1: Potential Regiochemical Outcomes of Nucleophilic Ring-Opening

| Site of Attack | Nucleophile (Nu⁻) | Proposed Product | Controlling Factors |

|---|---|---|---|

| C5 (β-attack) | Hard Nucleophiles (e.g., RO⁻, R₂N⁻) | 2-Fluoro-2-(nucleophil-1-yl)ethan-1-ol sulfate intermediate | Steric Hindrance (less substituted site) |

| C4 (α-attack) | Hard Nucleophiles (e.g., RO⁻, R₂N⁻) | 1-Fluoro-2-(nucleophil-1-yl)ethan-1-ol sulfate intermediate | Electronic Effects (inductive pull of Fluorine) |

| Sulfur (S) | Soft Nucleophiles (e.g., RS⁻) | Cleavage of S-O bond | Nucleophile Softness |

Kinetics of Nucleophilic Substitution

While specific kinetic data for the nucleophilic ring-opening of this compound are not extensively documented in the literature, the kinetics can be inferred from related compounds. Cyclic sulfites are generally less reactive as substrates for nucleophilic substitution than their corresponding cyclic sulfates. researchgate.netacs.org The oxidation of the sulfur atom from S(IV) in a sulfite (B76179) to S(VI) in a sulfate makes the ring carbons significantly more electrophilic and the sulfate a better leaving group.

Nonetheless, the reaction of cyclic sulfates with nucleophiles is often rapid, sometimes completing in minutes. acs.org For the fluorinated sulfite, the strong electron-withdrawing nature of the fluorine atom is expected to increase the rate of reaction compared to the non-fluorinated 1,3,2-dioxathiolane 2-oxide by enhancing the electrophilicity of the adjacent carbon atoms. The kinetics will also be influenced by the nucleophile's concentration and nucleophilicity, the solvent, and the reaction temperature.

Oxidative Transformations to 1,3,2-Dioxathiolane 2,2-Dioxide Analogues

The oxidation of the sulfite moiety (S=O) to a sulfone (SO₂) is a key transformation, yielding the corresponding 4-fluoro-1,3,2-dioxathiolane 2,2-dioxide. nih.gov This cyclic sulfate is a more reactive species for subsequent nucleophilic substitutions. acs.org

Specific Reagents and Catalytic Systems for Oxidation

Several methods are effective for the oxidation of cyclic sulfites to cyclic sulfates. The choice of reagent can depend on the desired scale and the presence of other functional groups in the molecule. researchgate.net

Table 2: Common Reagents for the Oxidation of Cyclic Sulfites

| Reagent / Catalytic System | Description | Reference |

|---|---|---|

| Ruthenium(III) chloride / Sodium periodate (B1199274) (RuCl₃/NaIO₄) | A highly efficient and common catalytic system. RuCl₃ is oxidized in situ by NaIO₄ to form the powerful oxidant Ruthenium(VIII) oxide (RuO₄). | researchgate.net |

| Potassium permanganate (B83412) (KMnO₄) | A strong, classic oxidizing agent that can be used for this transformation. | |

| Cyclohexanone monooxygenase | An enzyme that can catalyze the enantioselective oxidation of cyclic sulfites, useful for preparing chiral sulfates. |

Mechanistic Pathways of Oxidation

The oxidation of a sulfite to a sulfate is a two-electron oxidation process at the sulfur atom. The mechanism involves the attack of the oxidizing agent on the lone pair of electrons on the sulfur(IV) atom.

In the case of ruthenium-catalyzed oxidation, RuO₄ acts as the active oxidant. The reaction likely proceeds through the formation of a cyclic intermediate involving the sulfur and the ruthenium, followed by the decomposition of this intermediate to yield the sulfate and a reduced form of ruthenium, which is then re-oxidized by the stoichiometric oxidant (NaIO₄) to complete the catalytic cycle.

The fluorine atom at C4 is not directly involved in the reaction at the sulfur center. However, its inductive effect modifies the electron density of the entire ring system, which could subtly influence the rate of oxidation.

Reductive Processes and Electrochemical Behavior

Information regarding the specific reductive and electrochemical behavior of this compound is limited. However, potential reaction pathways can be proposed based on the chemistry of related compounds.

Chemical reduction, for instance with a strong reducing agent like lithium aluminum hydride (LiAlH₄), would likely lead to the reductive cleavage of the ring. This could proceed via the cleavage of the S-O bonds and/or the C-O bonds to ultimately yield 2-fluoro-1,2-ethanediol. The reaction of cyclic sulfites with other reducing agents, such as dithiothreitol (B142953) (DTT), has been shown to result in the inactivation of the sulfite, suggesting that reductive ring-opening is a feasible pathway. researchgate.net

The electrochemical behavior of the parent compound, 1,3,2-dioxathiolane 2,2-dioxide (DTD), has been studied in the context of lithium-ion battery electrolytes, where it undergoes reductive decomposition to form a passivating layer on electrode surfaces. researchgate.net It is plausible that this compound would exhibit similar behavior. Electrochemical reduction would likely initiate at the S=O bond, the most reducible part of the molecule. This could lead to the formation of radical anions and subsequent ring-opening fragmentation. The presence of the fluorine atom would influence the reduction potential compared to the non-fluorinated analogue.

Electroreduction Mechanisms and Decomposition Pathways

The electroreduction of this compound is a critical process that dictates its function as an electrolyte additive. While detailed experimental studies specifically on the 4-fluoro derivative are limited, the electrochemical behavior can be inferred from related sulfite and fluorinated carbonate compounds used in lithium-ion batteries.

The reduction process is expected to be initiated by a one-electron transfer to the molecule, leading to the formation of a radical anion. The presence of the electron-withdrawing fluorine atom is predicted to raise the reduction potential of the molecule compared to its non-fluorinated counterpart, ethylene (B1197577) sulfite. This higher reduction potential would allow it to be preferentially reduced over the main carbonate solvents (e.g., ethylene carbonate, diethyl carbonate) in the electrolyte.

Following the initial electron transfer, the radical anion is highly unstable and undergoes rapid ring-opening decomposition. Two primary pathways are hypothesized for the ring cleavage:

S-O Bond Cleavage: This pathway would result in the formation of a sulfite radical and an oxy-radical, which can further react to form various organic and inorganic species.

C-O Bond Cleavage: This pathway, often facilitated by the presence of Li+ ions, leads to the formation of lithium sulfite (Li2SO3) and fluorinated hydrocarbon fragments.

The decomposition of the fluorinated ring is expected to be a source of lithium fluoride (B91410) (LiF). The cleavage of the C-F bond during the decomposition cascade is a key step, leading to the formation of F- anions that readily react with Li+ ions in the electrolyte to precipitate LiF. LiF is a highly desirable component in the SEI due to its wide electrochemical stability window and poor solubility in the electrolyte.

A proposed decomposition pathway, drawing parallels from fluoroethylene carbonate (FEC), involves the formation of vinylene carbonate (VC) and LiF as intermediates, with subsequent reduction of VC. acs.org

Table 1: Postulated Electroreduction Products of this compound

| Product Class | Specific Compounds | Role in SEI |

|---|---|---|

| Inorganic Salts | Lithium Fluoride (LiF), Lithium Sulfite (Li₂SO₃), Lithium Carbonate (Li₂CO₃) | Formation of a stable, ionically conductive, and electronically insulating layer. LiF is particularly noted for enhancing SEI stability. acs.orgresearchgate.net |

| Organic Species | Poly(vinyl carbonate), Lithium alkyl sulfites, various fluorinated and non-fluorinated hydrocarbon radicals and oligomers | Contribute to the polymeric matrix of the SEI, providing flexibility and accommodating volume changes of the electrode. |

| Gaseous Products | Carbon Dioxide (CO₂), Ethylene (C₂H₄), Fluoroethylene | Can indicate ongoing electrolyte decomposition. Their presence and quantity are important for battery safety and longevity. |

Role in Interfacial Layer Formation (e.g., Solid Electrolyte Interphase)

The primary application for this compound is as an SEI-forming additive. The composition and properties of the SEI are crucial for the performance, lifespan, and safety of lithium-ion batteries.

The preferential reduction of the fluorinated sulfite on the anode surface, ahead of the bulk electrolyte solvents, is the cornerstone of its function. acs.org This initial decomposition forms a passivation layer that electronically insulates the electrode while allowing for the transport of Li+ ions.

The key contributions of this compound to the SEI are believed to be:

Formation of a LiF-rich SEI: As established, the decomposition of the additive is a source of LiF. researchgate.netnih.gov An SEI with a high concentration of LiF is known to be more stable, dense, and effective at suppressing the continuous decomposition of the electrolyte and the growth of lithium dendrites. nih.gov

Formation of a Sulfur-Containing SEI: The sulfite functionality leads to the incorporation of sulfur-containing species, such as lithium sulfite (Li₂SO₃) and lithium alkyl sulfites, into the SEI. These sulfur compounds can enhance the ionic conductivity of the SEI, facilitating faster Li+ transport and improving the rate capability of the battery.

Synergistic Effects: The combination of both LiF and sulfur-containing species may create a more robust and efficient SEI than additives that only produce one type of component. The polymeric organic fragments from the decomposition also contribute to a flexible matrix.

The resulting SEI is a mosaic of inorganic and organic components that work in concert to protect the anode from further reactions with the electrolyte. acs.org

Other Significant Chemical Reactivity

Beyond its electrochemical reduction, the thermal stability and potential for other reactions of this compound are important considerations for its use in batteries, which can experience a range of operating temperatures.

Thermal Decomposition Pathways

Information specifically on the thermal decomposition of this compound is not extensively documented. However, related cyclic sulfites and sulfates are known to decompose at elevated temperatures. The decomposition of the non-fluorinated analog, ethylene sulfite, can be initiated by heat, leading to the release of sulfur dioxide (SO₂) and the formation of ethylene oxide, which can further polymerize.

For the fluorinated derivative, the presence of the C-F bond may alter the decomposition mechanism and the onset temperature. It is plausible that thermal decomposition could also lead to the elimination of HF, a reaction that would be detrimental to battery components. The thermal stability of the SEI formed by this additive is also a critical factor, as breakdown at high temperatures can expose the reactive electrode surface to the electrolyte. Studies on similar additives like 3-fluoro-1,3-propane sultone (FPS) have shown that fluorination can enhance thermal stability compared to non-fluorinated counterparts. researchgate.net

Rearrangement Reactions

Rearrangement reactions involve the migration of an atom or group within a molecule to form a structural isomer. While there are many named rearrangement reactions in organic chemistry, such as the Beckmann, Claisen, and Curtius rearrangements, there is no specific literature detailing such reactions for this compound under typical electrochemical conditions. thermofisher.comlibretexts.orgbyjus.com

It is conceivable that under certain conditions, such as in the presence of strong Lewis acids or upon photo-irradiation, rearrangement of the cyclic sulfite structure could occur. However, within the context of its use in a lithium-ion battery, the dominant chemical transformation is its reductive decomposition at the electrode surface. Any potential for rearrangement would likely be a minor pathway compared to the electrochemically driven decomposition that forms the SEI.

Table 2: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| 3-fluoro-1,3-propane sultone |

| Carbon Dioxide |

| Diethyl carbonate |

| Ethylene |

| Ethylene carbonate |

| Ethylene sulfite |

| Fluoroethylene Carbonate |

| Lithium Carbonate |

| Lithium Fluoride |

| Lithium Sulfite |

| Sulfur dioxide |

Spectroscopic and Advanced Analytical Methodologies for Structural and Mechanistic Elucidation of 1,3,2 Dioxathiolane, 4 Fluoro , 2 Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorine and Proton Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the local chemical environments of specific nuclei. For FEC and its decomposition products, ¹H, ¹³C, ¹⁹F, and ²⁹Si NMR are particularly insightful.

Solid-state NMR (ssNMR) has been instrumental in characterizing the solid electrolyte interphase (SEI) formed from FEC reduction. cam.ac.uk Studies using ¹³C-enriched FEC have enabled detailed structural assignments of the organic components of the SEI. researchgate.net Analysis reveals that the SEI formed in pure FEC electrolytes is primarily composed of cross-linked poly(ethylene oxide) (PEO) type polymers and aliphatic chains, along with carbonate and carboxylate species. nih.gov The formation of these branched fragments is confirmed by two-dimensional ¹³C-¹³C correlation NMR experiments. nih.gov

¹⁹F NMR is crucial for tracking the fate of the fluorine atom. In studies of FEC reduction products, ¹⁹F ssNMR confirms that the primary inorganic fluorine-containing product is Lithium Fluoride (B91410) (LiF). cam.ac.uk Natural-abundance ¹⁹F NMR of electrolytes containing FEC helps in analyzing the solvation structure and interaction with other electrolyte components. researchgate.net

Detailed NMR studies of the SEI formed on silicon nanowire electrodes cycled in FEC have identified various molecular fragments. manchester.ac.uk

Table 1: Selected NMR Chemical Shifts for FEC and its Decomposition Products This table is interactive. Users can sort and filter the data.

| Nucleus | Species/Fragment | Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹³C | Alkyl carbonate (ROCOOR') | ~155 | manchester.ac.uk |

| ¹³C | Lithium carboxylate (RCOO⁻Li⁺) | ~180 | manchester.ac.uk |

| ¹³C | Aldehyde (HC(=O)R) | ~210 | manchester.ac.uk |

| ¹³C | sp²-hybridized carbon (-CH=CH-) | 120 - 140 | manchester.ac.uk |

| ¹³C | Ethylene (B1197577) oxide units (-OCH₂CH₂O-) | ~72 | manchester.ac.uk |

| ²⁹Si | Organosiloxanes (on Si surface) | - | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy probes the vibrational modes of molecules, making it an excellent tool for identifying functional groups. Attenuated Total Reflectance (ATR) and Diffuse Reflectance Infrared Fourier-Transform Spectroscopy (DRIFTS) are commonly used to analyze FEC and its reaction products, particularly on electrode surfaces.

A characteristic IR band for FEC is the C=O stretching vibration, which appears at approximately 1835 cm⁻¹. researchgate.net This distinct peak allows for the quantification of FEC concentration in electrolytes. researchgate.net Other vibrational modes associated with FEC appear in the 900 cm⁻¹ to 1200 cm⁻¹ region, though they can be difficult to resolve in complex electrolyte mixtures due to overlapping signals from other carbonate solvents. researchgate.net

In-situ DRIFTS studies of SEI formation on copper anodes have identified the emergence of bands corresponding to poly(FEC) and lithium ethylene dicarbonate (B1257347) ((CH₂OCO₂Li)₂), which are reduction products of FEC and ethylene carbonate (EC), respectively. acs.org ATR-IR analysis of cycled silicon anodes confirms the formation of an SEI composed of species like poly(FEC), LiF, lithium carbonate, and lithium alkyl carbonates. uri.eduresearchgate.net The formation of LiF and other salts is evidenced by the appearance of a large peak just below 600 cm⁻¹ and broad features around 1100 cm⁻¹ corresponding to O-C-O and C-O bonding. researchgate.net

Table 2: Key Infrared Absorption Bands for FEC and Related Species This table is interactive. Users can sort and filter the data.

| Wavenumber (cm⁻¹) | Assignment | Species | Reference |

|---|---|---|---|

| ~1835 | ν(C=O) stretch | FEC | researchgate.net |

| 900-1200 | Ring modes, C-O stretch | FEC | researchgate.net |

| ~1100 | O-C-O and C-O stretch | SEI products (e.g., carbonates, ethers) | researchgate.net |

| <650 | Li Salts | LiF, Li-PFₓ | researchgate.net |

| - | poly(FEC) | SEI product | acs.orguri.edu |

| - | (CH₂OCO₂Li)₂ | SEI product | acs.org |

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is essential for determining molecular weights and elucidating fragmentation patterns, which provides insight into molecular structure and reaction mechanisms. Techniques like radiolysis, photoionization, and Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) have been applied to study FEC.

Studies combining radiolysis and transient absorption spectroscopy have revealed that the reduction chemistry of FEC is markedly different from other cyclic carbonates. anl.gov One-electron reduction of FEC leads to a concerted ring-opening reaction involving the cleavage of two C-O bonds, resulting in defluorination and decarboxylation. anl.govnih.gov This process yields a vinoxyl radical, which can initiate chain reactions and radical polymerization, leading to a highly cross-linked network that is a key component of the protective SEI layer. anl.gov

X-ray Diffraction and Crystallographic Studies for Solid State Structures

X-ray Diffraction (XRD) is the definitive method for determining the arrangement of atoms within a crystalline solid. While FEC is typically used in its liquid state in electrolytes, understanding its solid-state structure provides fundamental physicochemical insights.

A powder XRD study, reported as the first to specifically probe the crystalline solid state of FEC, determined its structure ab initio using simulated annealing supported by Density Functional Theory (DFT) calculations. acs.org The study found that FEC crystallizes to form a three-dimensional network structure composed of hydrogen-bonded dimers. acs.org This contrasts with the more layered crystal structures of related compounds like ethylene carbonate (EC) and vinylene carbonate (VC). acs.org The investigation, conducted over a temperature range of 90 K to 275 K, revealed no solid-solid phase transitions for FEC. acs.org

Table 3: Crystallographic Findings for FEC This table is interactive. Users can sort and filter the data.

| Parameter | Finding | Reference |

|---|---|---|

| Crystal Structure Determination | Determined ab initio from powder diffraction data | acs.org |

| Solid State Arrangement | Three-dimensional network of hydrogen-bonded dimers | acs.org |

| Phase Transitions | No solid-solid phase transitions observed (90 K - 275 K) | acs.org |

| Comparison | Differs from the layered structures of EC and VC | acs.org |

Gas Chromatography-Mass Spectrometry (GC-MS) for Decomposition Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical mixtures and identifies the components at a molecular level. It is widely used to monitor the consumption of FEC and identify its volatile and semi-volatile decomposition products in electrolytes. acs.orgsigmaaldrich.comthermofisher.com

Studies have used GC-MS to track the concentration of FEC in electrolytes extracted from lithium-ion cells after cycling. acs.org These analyses show that FEC is consumed during battery operation. acs.org Once the FEC content is depleted, decomposition of the main electrolyte solvents, such as ethylene carbonate (EC) and dimethyl carbonate (DMC), accelerates, leading to the formation of co-oligomers. acs.org The rate of FEC consumption has been observed to increase with higher delithiation cutoff voltages. acs.org

To overcome challenges associated with analyzing electrolytes containing non-volatile salts like LiPF₆, methods such as headspace solid-phase microextraction (SPME) coupled with GC-MS have been developed. rsc.orgrsc.org This approach allows for the analysis of volatile components like FEC and its aging products without injecting the hazardous salt into the GC system. rsc.orgrsc.org GC-MS has also been used to monitor the evolution of gases during the chemical reduction of FEC. cam.ac.uk

X-ray Photoelectron Spectroscopy (XPS) for Surface Interfacial Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. It is the foremost technique for analyzing the chemical composition of the SEI layer formed on battery electrodes. cam.ac.ukacs.org

XPS studies of electrodes cycled in FEC-containing electrolytes consistently show that FEC decomposition contributes significantly to the formation of a robust SEI. uri.eduresearchgate.net A key finding is the formation of Lithium Fluoride (LiF), identified by a characteristic F 1s peak at a binding energy of approximately 685 eV. cam.ac.ukacs.org The presence of LiF is believed to enhance the mechanical stability and ionic conductivity of the SEI. rsc.org

Detailed fitting models for high-resolution XPS spectra have been developed to deconvolve the complex chemical environments within the SEI. acs.org For the C 1s spectrum, components attributed to FEC decomposition include carbon in C-O environments (ether or alcohol), carboxylates (-CO₂Li), lithium carbonate (Li₂CO₃), and species related to polymerized vinylene carbonate. acs.org The F 1s spectrum is dominated by LiF, but may also show contributions from LiPF₆ salt residues and LiₓPFᵧO₂ salt decomposition products at higher binding energies. acs.org

Table 4: Representative XPS Binding Energies for SEI Components from FEC This table is interactive. Users can sort and filter the data.

| Core Level | Binding Energy (eV) | Species Assignment | Reference |

|---|---|---|---|

| C 1s | 285.0 | Hydrocarbon (C-C, C-H) | acs.org |

| C 1s | 286.8 | -C-O (Ether/Alcohol) | acs.org |

| C 1s | 289.2 | -CO₂Li (Lithium Carboxylate) | acs.org |

| C 1s | 290.2 | Li₂CO₃ (Lithium Carbonate) | acs.org |

| F 1s | 685.3 | LiF (Lithium Fluoride) | acs.org |

| F 1s | 684.8 | LiF (Lithium Fluoride) | cam.ac.uk |

| F 1s | 687.7 | LiPF₆, LiₓPFᵧO₂ | acs.org |

Raman Spectroscopy for Vibrational Fingerprinting and Solvation Structure

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, similar to IR spectroscopy, but governed by different selection rules. It is particularly useful for studying the solvation structure of lithium ions in carbonate-based electrolytes. rsc.org

The addition of FEC to an electrolyte influences the solvation shell of the lithium cation (Li⁺). Raman spectra of electrolytes containing FEC show characteristic vibrational modes that can be monitored to understand these interactions. researchgate.netresearchgate.net For example, the C=O stretching mode of carbonate molecules shifts upon coordination with Li⁺. By analyzing the changes in the intensity and position of these bands, it is possible to infer the degree of interaction between FEC and the lithium ion. rsc.org

Studies have used Raman spectroscopy to compare the solvation environment in electrolytes with and without FEC. researchgate.net These investigations help in building a complete picture of how FEC alters the electrolyte's bulk and interfacial properties, which is crucial for understanding its mechanism of action in improving battery performance. A related surface-sensitive technique, Sum Frequency Generation (SFG) vibrational spectroscopy, has been used to probe the orientation of FEC molecules at the electrode-electrolyte interface, suggesting that FEC addition promotes a more ordered arrangement of electrolyte molecules near the surface. berkeley.edu

Theoretical and Computational Chemistry Studies on 1,3,2 Dioxathiolane, 4 Fluoro , 2 Oxide

Quantum Chemical Calculations of Electronic Structure

No specific studies detailing quantum chemical calculations of the electronic structure of 1,3,2-Dioxathiolane (B15491259), 4-fluoro-, 2-oxide were identified.

Density Functional Theory (DFT) Applications

Information regarding the application of Density Functional Theory to analyze the electronic properties of 1,3,2-Dioxathiolane, 4-fluoro-, 2-oxide is not available in the public domain.

Ab Initio Molecular Orbital Calculations

Specific ab initio molecular orbital calculation results for this compound could not be located in the searched scientific literature.

Conformational Analysis and Molecular Dynamics Simulations

No dedicated studies on the conformational analysis or molecular dynamics simulations of this compound were found.

Reaction Pathway Modeling and Transition State Theory

Detailed reaction pathway modeling and analyses based on transition state theory for this compound are not present in the available literature.

Prediction of Activation Energies and Reaction Rates

There are no available data or published research predicting the activation energies and reaction rates for reactions involving this compound.

Solvation Effects in Reaction Mechanisms

Studies concerning the influence of solvation effects on the reaction mechanisms of this compound have not been identified.

Computational Prediction of Chemical Properties and Reactivity

Computational chemistry provides powerful tools to predict and understand the behavior of molecules like this compound, commonly known as fluoroethylene carbonate (FEC). Through methods such as Density Functional Theory (DFT), researchers can model molecular properties and reaction pathways that are difficult to observe experimentally. These theoretical investigations are crucial for elucidating the mechanisms by which FEC functions, particularly its role in forming a stable solid electrolyte interphase (SEI) in lithium-ion batteries.

The electrochemical stability of an electrolyte component is defined by its redox potentials—the oxidation potential (resistance to losing an electron) and reduction potential (tendency to gain an electron). Computational studies have been instrumental in determining these values for FEC and understanding its decomposition behavior at electrode surfaces.

Redox Potentials: DFT calculations have shown that FEC possesses high anodic stability. acs.org The oxidation of FEC proceeds through the formation of a radical cation (FEC•+), which can then decompose into various products. acs.orgresearchgate.net Computational models predict the oxidation potential of FEC to be significantly higher than that of common electrolyte solvents like ethylene (B1197577) carbonate (EC) and propylene (B89431) carbonate (PC), indicating enhanced stability against oxidation at high-voltage cathodes. confex.com One study calculated the oxidation potential to be between 7.21 and 7.45 V vs. Li/Li+. confex.com

Conversely, the reduction of FEC is a key process in the formation of a protective SEI layer on anodes. The decomposition of FEC upon reduction is known to begin at potentials around 1.3 V vs. Li/Li+. mdpi.com Quantum chemical calculations have revealed that FEC has more diverse reaction pathways upon reduction compared to EC. lbl.gov The reduction potential is significantly influenced by the molecular environment; for instance, Li+-coordinated FEC species are reduced at a higher potential (by approximately 0.3 V) than both uncoordinated FEC and Li+-coordinated EC. lbl.gov This preferential reduction allows FEC to form a passivating SEI layer at an earlier stage of charging, which is critical for protecting anodes like silicon that undergo large volume changes. lbl.gov The process often involves defluorination, which significantly increases the reduction potential and leads to the formation of lithium fluoride (B91410) (LiF), a key component of a stable SEI. lbl.gov

Interactive Table: Calculated Redox Potentials of FEC

Electron Affinity: Electron affinity is the energy change that occurs when a neutral atom or molecule acquires an electron in the gaseous phase. It is a fundamental measure of a substance's ability to accept an electron, making it directly relevant to its reduction potential. For FEC, a high electron affinity would facilitate its reduction at the anode surface, initiating the SEI formation process. While specific calculated values for the electron affinity of FEC are not prominent in the surveyed literature, its well-documented reductive decomposition implies a favorable electron affinity. confex.comresearchgate.net Computational methods can precisely calculate electron affinity by determining the energy difference between the neutral molecule and its corresponding anion (E(FEC) - E(FEC-)). confex.com This parameter is critical for understanding why FEC is preferentially reduced over other electrolyte components, a key aspect of its function as an effective SEI-forming additive. researchgate.net

Molecular electrostatic potential (MEP) maps are powerful computational visuals that illustrate the three-dimensional charge distribution of a molecule. researchgate.netyoutube.com These maps use a color scale—typically with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential)—to identify electrophilic and nucleophilic sites. researchgate.net

For this compound, an MEP map would reveal the most reactive sites on the molecule. Based on ab initio molecular dynamics (AIMD) simulations and computational analyses of its bonding, the most electron-rich region is concentrated around the carbonyl (C=O) oxygen. x-mol.com This site exhibits a strong negative electrostatic potential, making it the primary point of interaction for Lewis acids, such as Li+ ions in an electrolyte. lbl.govx-mol.com This coordination through the carbonyl oxygen is the first step in many of its reduction pathways. Conversely, the areas around the hydrogen atoms and the carbon atom bonded to fluorine would exhibit a more positive electrostatic potential, making them susceptible to nucleophilic attack. Understanding this charge landscape via MEP is crucial for predicting intermolecular interactions and the initial steps of electrochemical reactions. x-mol.com

The complexity of electrolyte decomposition and SEI formation involves numerous competing reactions. Predicting the outcomes of these systems is a significant challenge for traditional computational methods alone. Machine learning (ML) offers a data-driven approach to model this complexity and predict reactivity and performance with high accuracy, often reducing the need for costly and time-consuming experiments. researchgate.nethcmus.edu.vn

In the context of FEC, machine learning models have been successfully applied to optimize electrolyte compositions for lithium-ion batteries. One study utilized an artificial neural network (ANN) to understand and predict the impact of various additives, including FEC, on the performance of NMC622/graphite cells. researchgate.nethcmus.edu.vn By training the model on a dataset of experimental results with different additive concentrations, the ANN could predict the cell's capacity and cycle life. The simulation predicted that an optimal electrolyte formulation containing specific concentrations of FEC, lithium bis(oxalate) borate (B1201080) (LiBOB), and vinylene carbonate (VC) could achieve a capacity of 160 mAh g⁻¹ with 65% capacity retention after 100 cycles. researchgate.nethcmus.edu.vn This demonstrates the power of ML in navigating the vast parameter space of electrolyte design to accelerate the discovery of high-performance systems. researchgate.net

Ring strain is the potential energy stored in a cyclic molecule due to its geometry deviating from the ideal, unstrained conformation. For a five-membered ring like this compound, this strain arises primarily from non-ideal bond angles and torsional strain from eclipsed conformations of atoms along the ring. chemrxiv.orgnih.gov This inherent strain makes the molecule more reactive and susceptible to ring-opening reactions, which is a critical aspect of its decomposition mechanism. acs.orgresearchgate.net

Computational chemistry allows for the quantification of ring strain energy through methods like DFT calculations using homodesmotic or isodesmic reactions. chemrxiv.orgnih.gov These theoretical reactions compare the energy of the strained ring to that of analogous, unstrained linear molecules, allowing the excess energy due to the cyclic structure to be isolated. While specific ring strain energy values for FEC were not found in the surveyed literature, the principles are well-established from studies on similar cyclic molecules like cyclopentene (B43876) derivatives. nih.gov The ring-opening of FEC during its reduction is a thermodynamically favorable process, driven in part by the release of this ring strain. researchgate.netresearchgate.net Computational analysis of the strain within the FEC molecule is therefore essential for a complete understanding of its decomposition pathways and its ability to form polymeric species that contribute to a robust SEI. acs.org

Research Applications of 1,3,2 Dioxathiolane, 4 Fluoro , 2 Oxide in Chemical Science

Role as Chiral Synthons in Organic Synthesis

Cyclic sulfites and sulfates have long been recognized as valuable intermediates in organic synthesis. The presence of a fluorine atom in 1,3,2-dioxathiolane (B15491259), 4-fluoro-, 2-oxide introduces an element of chirality and unique electronic properties, making it a potentially valuable chiral synthon.

Precursors for Enantiomerically Pure Fluorinated Compounds

While specific research on the use of 1,3,2-dioxathiolane, 4-fluoro-, 2-oxide as a precursor for enantiomerically pure fluorinated compounds is not extensively documented, the application of analogous compounds is well-established. For instance, the asymmetric synthesis of enantiomerically pure 4-trifluoromethyl-2,2-dioxo-1,3,2-dioxathiolane and 4-trichloromethyl-2,2-dioxo-1,3,2-dioxathiolane has been achieved with high enantiomeric excess (>98% ee). researchgate.net This is accomplished through the catalytic asymmetric dihydroxylation of the corresponding alkenes, followed by the formation of the cyclic sulfate (B86663). researchgate.net The resulting chiral cyclic sulfates can then be opened by various nucleophiles to afford a range of important chiral synthons. researchgate.net

This methodology suggests a viable pathway for the synthesis of enantiomerically pure this compound, which could then serve as a versatile precursor for a variety of fluorinated molecules. The development of catalytic enantioselective fluorination reactions has been a significant area of research, with various chiral catalysts being employed to introduce fluorine into organic molecules with high stereocontrol. nih.gov The use of a chiral fluorinated building block like this compound would offer a complementary strategy to access enantiomerically enriched fluorinated compounds.

Applications in Stereoselective Transformations

The rigid, cyclic structure of dioxathiolane oxides makes them excellent candidates for stereoselective transformations. The stereospecific formation of substituted 1,3-dioxolanes has been demonstrated through the oxidation of alkenes with hypervalent iodine reagents, proceeding through a 1,3-dioxolan-2-yl cation intermediate. mdpi.comresearchgate.net This highlights the ability of such five-membered rings to control the stereochemical outcome of reactions.

In the context of this compound, the fluorine atom and the sulfite (B76179) group would be expected to exert significant influence on the stereoselectivity of reactions. For example, nucleophilic attack on the ring could proceed with high stereospecificity, leading to the formation of products with well-defined stereochemistry. The stereoselective synthesis of 2-fluoro-1,3-diols has been achieved through a lithium binaphtholate-catalyzed aldol-Tishchenko reaction of α-fluoroketones with aldehydes, demonstrating the feasibility of controlling stereocenters adjacent to a fluorine atom. nih.gov A chiral synthon like this compound could provide a more direct route to such fluorinated diols and other valuable chiral building blocks.

Advanced Reagent in Synthetic Methodologies

Beyond its role as a chiral synthon, this compound has the potential to be a highly useful reagent in the development of new synthetic methods.

Building Block for Complex Molecules

The reactivity of the dioxathiolane oxide ring allows it to be used as a versatile building block for the synthesis of more complex molecular architectures. A patent describes novel 1,3,2-dioxathiolane oxide derivatives as having inhibitory activity against thiol proteases, indicating their potential as scaffolds in medicinal chemistry. google.com The general class of 1,3,2-dioxathiolane oxides are considered to be valuable epoxide equivalents and versatile synthons in organic synthesis. researchgate.net

The synthesis of complex molecules often relies on the use of functionalized building blocks that can be coupled together in a controlled manner. For instance, ortho-functionalized phenylene building blocks with boronic acid ester groups are used in the synthesis of polyaromatic hydrocarbons and photoluminescent materials. ossila.com Similarly, this compound could serve as a difunctional building block, with the fluorine atom and the sulfite group providing two points for further chemical modification.

Alkylating Agent Research

Alkylating agents are a class of compounds that can introduce alkyl groups into other molecules and are important reagents in organic synthesis and medicinal chemistry. nih.gov While there is no specific research detailing the use of this compound as an alkylating agent, related cyclic sulfates, such as busulfan, are known to act as bifunctional alkylating agents through an SN2 mechanism. nih.gov

Given the electrophilic nature of the carbon atoms attached to the oxygen atoms in the dioxathiolane ring, it is plausible that this compound could function as an alkylating agent. The fluorine atom would likely modulate the reactivity of the molecule. Further research would be needed to explore this potential application and to understand the regioselectivity and stereoselectivity of such alkylation reactions.

Investigation in Electrochemical Systems

A significant area of research for related dioxathiolane compounds is in the field of electrochemistry, particularly as electrolyte additives in lithium-ion batteries. Although specific studies on this compound are not prominent, the extensive research on its close analog, 1,3,2-dioxathiolane 2,2-dioxide (ethylene sulfate or DTD), provides a strong indication of its potential in this area.

DTD is recognized as an essential intermediate that plays a vital role in improving the performance and service life of lithium-ion batteries. researchgate.netrsc.org It acts as an electrolyte additive to suppress the decline of the initial capacity of the battery and to enhance charge-discharge performance. mdpi.com Derivatives of DTD, such as [4,4′-bi(1,3,2-dioxathiolane)] 2,2′-dioxide (BDTD), have been developed as novel cathode additives to improve the high-voltage performance of lithium-ion batteries. researchgate.net These additives function by forming a stable protective film on the electrode surface. researchgate.net

Given this context, this compound is a strong candidate for investigation as an electrolyte additive. The presence of a fluorine atom could enhance the electrochemical stability of the compound and lead to the formation of a beneficial solid electrolyte interphase (SEI) layer containing lithium fluoride (B91410) (LiF), which is known to improve battery performance. Research on other fluorinated additives has shown their ability to improve the cyclic performance of high-voltage lithium-ion batteries. researchgate.net

Mechanistic Contributions to Interfacial Layer Formation on Electrodes

The primary function of this compound as an electrolyte additive is its ability to facilitate the formation of a stable and effective solid electrolyte interphase (SEI) on the surface of battery electrodes. anl.gov This is particularly crucial for next-generation anode materials like silicon, which undergo significant volume changes during cycling. anl.gov The SEI layer is formed during the initial charging cycles through the electrochemical reduction of electrolyte components. researchgate.net

The reduction chemistry of FEC is markedly different from that of non-fluorinated analogues like ethylene (B1197577) carbonate (EC). anl.gov Upon one-electron reduction, FEC undergoes a concerted reaction involving the fission of two carbon-oxygen bonds, which results in both defluorination and decarboxylation. anl.gov This decomposition pathway is considered the most plausible, leading to the formation of lithium fluoride (LiF). uri.edu This process also yields a vinoxyl radical, which can initiate radical polymerization and chain reactions that cause further FEC decomposition. anl.gov

The resulting SEI is a composite material with several key characteristics:

Composition: The SEI is composed of a mixture of inorganic and organic species. The defluorination process leads to a layer rich in lithium fluoride (LiF). uri.educam.ac.ukscispace.com Other components include lithium carbonate (Li₂CO₃), lithium formate (B1220265) (HCO₂Li), lithium oxalate (B1200264) (Li₂C₂O₄), and polymeric species derived from vinylene carbonate (a reduction product of FEC). rsc.orgresearchgate.net

Structure and Properties: The polymer formed from FEC decomposition is highly cross-linked, which imparts elastomeric properties to the SEI. anl.gov This elasticity is critical for maintaining the integrity of the SEI layer on silicon anodes, which experience large volume expansion and contraction during lithium alloying and de-alloying. anl.gov The LiF-rich interface is kinetically stable and effectively passivates the electrode surface, preventing continuous electrolyte decomposition. cam.ac.uk The presence of FEC generally leads to a thinner and more uniform SEI layer compared to standard electrolytes. umb.edu

The specific decomposition pathway can also be influenced by the electrode surface itself. For instance, on graphitic anodes with oxygen functional groups, FEC decomposition suppresses the regeneration of alkoxide species that would otherwise lead to continual oligomerization and a thicker SEI. umb.edu On both anodes and high-voltage cathodes, FEC decomposition forms highly effective and compact surface films. researchgate.net

Impact on Solvation Structures of Electrolyte Ions

Beyond its direct role in SEI formation, this compound significantly influences the fundamental properties of the electrolyte solution at a molecular level, specifically the solvation structure of the alkali ions (e.g., Li⁺). researchgate.netgoogle.com Although it is typically used as a minority additive (e.g., 1-10% by volume), FEC molecules actively participate in the Li⁺ solvation shell. researchgate.net

Molecular dynamics simulations and spectroscopic studies have revealed that FEC alters the electrolyte structure in two primary ways:

Direct Coordination: FEC molecules can displace the primary solvent molecules, such as ethylene carbonate (EC), in the first solvation shell of the Li⁺ ion. researchgate.net Studies show that even at a 10% concentration, FEC can be found in approximately one-fifth of the Li⁺ solvation sheaths. researchgate.net

Modified Ion Pairing: The presence of FEC increases the ratio of contact-ion pairs (CIPs) compared to solvent-separated ion pairs (SSIPs). researchgate.net For example, in a LiPF₆/EC electrolyte, adding 10% FEC increased the contact-ion pair ratio from 6% to 14%. researchgate.net

This altered solvation structure is critical to FEC's function. The Li⁺-coordinated FEC is preferentially reduced at the electrode surface at a higher potential (ca. 0.3 V higher) than uncoordinated FEC or the bulk electrolyte solvent. researchgate.net This ensures that the SEI is formed from FEC decomposition products at an early stage of charging, effectively passivating the surface before the bulk electrolyte can decompose. researchgate.net This tailored solvation environment provides a mechanistic insight into how a small amount of additive can have such a profound impact on battery performance. researchgate.netgoogle.com

Additive for Non-Aqueous Electrolytes in Alkali-Ion Batteries: Fundamental Chemical Aspects

The fundamental chemical properties of this compound make it a cornerstone additive in non-aqueous electrolytes for various alkali-ion batteries, including lithium-ion and sodium-ion systems. rsc.orgresearchgate.net Its primary role is to improve the electrochemical performance—specifically cycle life, capacity retention, and Coulombic efficiency—by stabilizing the electrode-electrolyte interface. cam.ac.ukresearchgate.net

The effectiveness of FEC stems from its designed electrochemical instability. It is intentionally sacrificed, being either reduced at the anode or oxidized at the cathode, to form protective passivation layers. researchgate.net

Anode Protection: On anodes, particularly silicon and lithium metal, FEC's reduction forms the robust, LiF-rich SEI discussed previously. researchgate.net This layer is crucial for preventing parasitic reactions and accommodating the mechanical stresses of high-capacity anodes. anl.govresearchgate.net

Cathode Protection: On the positive electrode, FEC can also form a stable cathode electrolyte interphase (CEI). rsc.org This is especially important for high-voltage cathodes (e.g., LiNi₀.₅Mn₁.₅O₄ or nickel-rich NCMs), where it can be oxidized to create a protective film that suppresses electrolyte decomposition at high potentials. researchgate.net The resulting LiF-based CEI can stabilize the cathode surface and improve cycling performance, although its effectiveness can be dependent on the voltage window and cycling rate.

Table 1: Reported Effects of FEC Additive on Alkali-Ion Battery Performance

Electrode Material Electrolyte System Key Finding Reference Silicon (Si) Anode LiPF₆ in EC/DEC Addition of FEC improves discharge capacity retention and Coulombic efficiency by forming a smoother, more stable SEI. scispace.com Silicon-Graphite (Si-G) Anode LiPF₆ in EC/DMC FEC consumption is linked to the delithiation cutoff voltage; its depletion leads to capacity fade as main solvents begin to decompose. researchgate.net LiNi₀.₅Mn₁.₅O₄ Cathode FEC-based solution FEC decomposition at high voltage forms an effective surface film, protecting the cathode. scispace.com NCM90 Cathode Carbonate electrolyte + FEC Forms a LiF-based CEI that improves cycle performance at low cut-off voltages but can increase polarization at high voltages/rates. google.com P2-NaxCo₀.₇Mn₀.₃O₂ Cathode (Na-ion) PC-based electrolyte + FEC Demonstrates the formation of a stable CEI in sodium-ion battery systems. cam.ac.uk

Derivatization for Novel Chemical Entities

While the vast majority of research focuses on the electrochemical decomposition of this compound, its chemical structure presents possibilities for its use as a precursor in synthetic chemistry.

The chemical transformation of this compound (FEC) can lead to the formation of related analogues. The most prominently documented transformation is its reduction to vinylene carbonate (VC), an unsaturated analogue of the parent ethylene carbonate ring system. rsc.orgresearchgate.net This reaction proceeds via a reductive defluorination mechanism, where the fluorine atom is eliminated as a fluoride salt (e.g., LiF). rsc.orgresearchgate.net

Experimental data from chemical reduction studies using agents like lithium naphthalenide support a mechanism where FEC is first reduced to form vinylene carbonate and LiF. rsc.orgresearchgate.net The vinylene carbonate can then undergo subsequent reduction and polymerization. rsc.orgresearchgate.net While this conversion is a key step in the decomposition pathway within a battery, it also demonstrates a viable, albeit specific, route to transform FEC into a different substituted dioxolane-based compound. The literature does not widely report on the use of FEC as a general starting material for synthesizing a broad range of other substituted analogues via substitution of the fluorine atom.

The use of this compound as a direct precursor for synthesizing distinct, non-polymeric heterocyclic compounds is not a widely reported application in the reviewed scientific literature. Its known chemical reactivity, particularly under reductive conditions, favors ring-opening decomposition and subsequent polymerization rather than controlled ring transformation or cycloaddition reactions. anl.gov The primary products are inorganic salts like LiF and polymeric chains, not new, well-defined heterocyclic systems. anl.govrsc.orgresearchgate.net General methods for synthesizing fluorinated heterocyclic compounds typically rely on other fluorinated building blocks or direct fluorination techniques rather than derivatization of the FEC molecule.

Table 2: Chemical Compounds Mentioned in this Article

Compound Name Abbreviation / Common Name Chemical Formula This compound Fluoroethylene Carbonate (FEC) C₃H₃FO₃ Ethylene Carbonate EC C₃H₄O₃ Lithium Fluoride LiF LiF Lithium Carbonate Li₂CO₃ CLi₂O₃ Vinylene Carbonate VC C₃H₂O₃ Diethyl Carbonate DEC C₅H₁₀O₃ Dimethyl Carbonate DMC C₃H₆O₃ Lithium Hexafluorophosphate LiPF₆ F₆LiP Lithium Formate HCO₂Li CHLiO₂ Lithium Oxalate Li₂C₂O₄ C₂Li₂O₄

Concluding Perspectives in 1,3,2 Dioxathiolane, 4 Fluoro , 2 Oxide Research

Summary of Key Academic Contributions and Findings

However, the broader class of cyclic sulfites and sulfates has been the subject of significant investigation. researchgate.netacs.org Research on related compounds, such as the non-fluorinated analog 1,3,2-dioxathiolane (B15491259) 2,2-dioxide (DTD) , has highlighted their importance as electrolyte additives in lithium-ion batteries and as versatile intermediates in organic synthesis. rsc.orgresearchgate.net The findings on these related compounds provide a foundational framework for hypothesizing the potential significance and research avenues for 1,3,2-Dioxathiolane, 4-fluoro-, 2-oxide .

Challenges and Opportunities in Synthetic Control and Fluorine Incorporation

The synthesis of This compound presents inherent challenges, primarily associated with the regioselective introduction of a single fluorine atom into a cyclic system. The common methods for synthesizing cyclic sulfites involve the reaction of a corresponding 1,2-diol with thionyl chloride. researchgate.net Therefore, the most plausible synthetic precursor would be 1-fluoro-1,2-ethanediol. The availability and stability of this fluorinated diol are critical considerations.

The direct fluorination of the parent ethylene (B1197577) sulfite (B76179) molecule is another potential synthetic route, though it poses significant challenges in controlling the reaction to achieve mono-fluorination without leading to over-fluorination or decomposition. sapub.org Electrophilic fluorinating agents, such as Selectfluor®, have been used for the fluorination of cyclic ketones, but the reactivity of cyclic sulfites towards these reagents is not well-documented. sapub.org

Despite these synthetic hurdles, the successful and controlled synthesis of This compound would open up several opportunities:

Novel Fluorinated Building Block: It would provide access to a new chiral fluorinated building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Probing Fluorine Effects: It would serve as a valuable model system for studying the effects of fluorine substitution on the conformational preferences, reactivity, and physicochemical properties of cyclic sulfites.

Future Directions in Mechanistic Understanding and Theoretical Modeling

In the absence of extensive experimental data, theoretical and computational chemistry offers a powerful tool to predict the properties and reactivity of This compound . Future research in this area should focus on:

Conformational Analysis: Density Functional Theory (DFT) calculations can be employed to determine the most stable conformations of the molecule, considering the stereochemistry at the fluorine-bearing carbon and the sulfur atom. This would provide insights into the influence of the fluorine atom on the ring pucker and the orientation of the S=O bond.

Spectroscopic Prediction: Computational methods can predict spectroscopic data such as ¹H, ¹³C, ¹⁹F, and ¹⁷O NMR chemical shifts, as well as vibrational frequencies (IR and Raman). These predictions would be invaluable for the characterization of the compound if it were to be synthesized.

Reactivity and Mechanistic Studies: Theoretical modeling can be used to investigate the mechanisms of potential reactions, such as nucleophilic ring-opening. This would help in understanding its stability and its potential as a synthetic intermediate.

Electrochemical Properties: Given the interest in related compounds as electrolyte additives, computational studies can predict the oxidation and reduction potentials of This compound . This would help in assessing its electrochemical stability window and its suitability for battery applications. magtech.com.cn

Emerging Research Avenues for Fluorinated Cyclic Sulfites

The most promising emerging research avenue for This compound lies in its potential application as an electrolyte additive for advanced energy storage devices, particularly lithium-ion batteries. Fluorinated compounds are increasingly being investigated as electrolyte additives to improve the performance and safety of batteries. researchgate.netresearchgate.net

The introduction of a fluorine atom into the cyclic sulfite structure could offer several advantages:

Improved Solid Electrolyte Interphase (SEI): Fluorinated additives can participate in the formation of a stable and robust SEI layer on the anode surface. A LiF-rich SEI is known to be a good Li⁺ conductor and an electronic insulator, which can suppress electrolyte decomposition and improve cycling stability. researchgate.netacs.org

Enhanced Oxidative Stability: The high electronegativity of fluorine can increase the oxidative stability of the molecule, making it more resistant to decomposition at the high voltages required for next-generation cathodes. magtech.com.cn

Future experimental work should be directed towards synthesizing This compound and evaluating its performance as an electrolyte additive. This would involve systematic studies of its effect on battery performance metrics such as cycle life, rate capability, and coulombic efficiency in various cell chemistries.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.